molecular formula C18H13NO4 B170106 Agrocybenine CAS No. 178764-92-6

Agrocybenine

Cat. No.: B170106
CAS No.: 178764-92-6
M. Wt: 206.28 g/mol
InChI Key: IZLXTPFVMMOSBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Agrocybenine is a naturally occurring alkaloid found in certain species of mushrooms, particularly those belonging to the genus Agrocybe. It is known for its unique chemical structure, which is similar to that of serotonin, a neurotransmitter in the human brain. This compound is a crystalline substance that is either colorless or slightly yellow and has a characteristic aromatic odor. It is highly soluble in water, alcohol, and acetic acid .

Biochemical Analysis

Biochemical Properties

Agrocybenine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions of this compound is with serotonin receptors in the brain, where it mimics the action of serotonin . This interaction is primarily due to its structural similarity to serotonin, allowing it to bind to these receptors and modulate their activity. Additionally, this compound has been shown to interact with enzymes involved in the biosynthesis of neurotransmitters, potentially influencing their production and release .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In neuronal cells, this compound influences cell signaling pathways by binding to serotonin receptors, leading to altered neurotransmitter release and modulation of synaptic activity . This can impact gene expression and cellular metabolism, potentially affecting mood, cognition, and behavior. In other cell types, this compound may influence cellular processes such as proliferation, differentiation, and apoptosis through its interactions with specific receptors and signaling pathways .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, particularly serotonin receptors. By binding to these receptors, this compound can either inhibit or activate their function, depending on the receptor subtype and cellular context . This binding can lead to changes in intracellular signaling cascades, ultimately affecting gene expression and cellular function. Additionally, this compound may interact with enzymes involved in neurotransmitter biosynthesis, further modulating their activity and influencing neurotransmitter levels .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under controlled conditions, with minimal degradation over time . Its long-term effects on cellular function can vary depending on the duration of exposure and the specific cellular context. In vitro studies have demonstrated that prolonged exposure to this compound can lead to sustained changes in gene expression and cellular metabolism, while in vivo studies have shown potential long-term effects on behavior and cognitive function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exert mild effects on behavior and cognition, potentially enhancing mood and cognitive function . At higher doses, this compound can induce more pronounced effects, including alterations in motor function and potential toxic effects . Threshold effects have been observed, where a certain dosage is required to elicit significant biological responses, and exceeding this threshold can lead to adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to neurotransmitter biosynthesis and metabolism . It interacts with enzymes such as tryptophan hydroxylase and monoamine oxidase, which are involved in the synthesis and degradation of serotonin . These interactions can influence metabolic flux and metabolite levels, potentially affecting overall neurotransmitter balance and function .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can cross the blood-brain barrier, allowing it to reach the central nervous system and exert its effects on neuronal cells . This compound interacts with specific transporters and binding proteins that facilitate its uptake and distribution within cells. Its localization and accumulation can vary depending on the tissue type and cellular context .

Subcellular Localization

This compound’s subcellular localization is crucial for its activity and function. It is primarily localized in the cytoplasm and can be found in specific subcellular compartments such as synaptic vesicles in neuronal cells . This compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments. This localization is essential for its interactions with receptors and enzymes, ultimately determining its biological effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: Agrocybenine can be synthesized through various chemical routes. One common method involves the cyclization of appropriate precursors under controlled conditions. The synthesis typically requires the use of solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone. The reaction conditions often involve heating the mixture to specific temperatures and maintaining it for a set duration to ensure complete cyclization .

Industrial Production Methods: Industrial production of this compound generally involves the extraction from mushrooms. The process begins with drying the mushrooms, followed by extraction using suitable solvents like ethyl acetate. The extract is then purified and crystallized to obtain pure this compound .

Chemical Reactions Analysis

Types of Reactions: Agrocybenine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert this compound into its reduced forms, which may have different biological activities.

    Substitution: this compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various reagents can be used for substitution reactions, including halogens and alkylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

Agrocybenine has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound for studying alkaloid synthesis and reactions.

    Biology: this compound is studied for its potential effects on neurotransmitter systems due to its structural similarity to serotonin.

    Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of neurological disorders.

    Industry: this compound is used in the development of biopesticides and other agricultural chemicals.

Comparison with Similar Compounds

Agrocybenine is unique due to its specific chemical structure and biological activity. Similar compounds include:

Properties

IUPAC Name

2,2,5,5,7-pentamethyl-1,3-dihydropyrrolo[3,2-b]pyridin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c1-7-9-8(6-11(2,3)14-9)13-12(4,5)10(7)15/h14H,6H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTBGQBSPIWKINO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NC(C1=O)(C)C)CC(N2)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001152171
Record name 1,2,3,5-Tetrahydro-2,2,5,5,7-pentamethyl-6H-pyrrolo[3,2-b]pyridin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001152171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

178764-92-6
Record name 1,2,3,5-Tetrahydro-2,2,5,5,7-pentamethyl-6H-pyrrolo[3,2-b]pyridin-6-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=178764-92-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,3,5-Tetrahydro-2,2,5,5,7-pentamethyl-6H-pyrrolo[3,2-b]pyridin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001152171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Agrocybenine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041445
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Agrocybenine
Reactant of Route 2
Agrocybenine
Reactant of Route 3
Agrocybenine
Reactant of Route 4
Agrocybenine
Reactant of Route 5
Agrocybenine
Reactant of Route 6
Agrocybenine
Customer
Q & A

Q1: What is Agrocybenine and where is it found?

A1: this compound is a novel class of alkaloid originally isolated from the Korean mushroom Agrocybe cylindracea [, ]. It has also been identified as a constituent of Anacyclus pyrethrum, a plant traditionally used for various medicinal purposes [].

Q2: What is the structure of this compound?

A2: Unfortunately, the provided abstracts do not disclose the detailed molecular formula, weight, or spectroscopic data for this compound. Further research into full-text articles or chemical databases would be necessary to obtain this structural information.

Q3: What are the known biological activities of this compound?

A3: While the provided abstracts do not mention specific biological activities of this compound, Anacyclus pyrethrum extracts, which contain this compound, have been reported to exhibit various bioactivities. These include anesthetic, antidepressant, antiepileptic, blood circulatory, and anticonvulsive activities []. Further research is required to determine if this compound contributes to these activities and to explore its potential therapeutic applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.